

synthesis of kinase inhibitors with 4-Fluoro-5-iodopyridin-2-amine

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Compound of Interest

Compound Name: 4-Fluoro-5-iodopyridin-2-amine

Cat. No.: B3028219

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An Application Guide to the Synthesis of Kinase Inhibitors Utilizing **4-Fluoro-5-iodopyridin-2-amine**

Abstract

This technical guide provides an in-depth overview of the strategic application of **4-Fluoro-5-iodopyridin-2-amine** as a foundational building block for the synthesis of kinase inhibitors. We explore its unique structural attributes—orthogonally reactive sites at the C5-iodo and C2-amino positions, and the modulating effect of the C4-fluoro group—which make it an exceptionally versatile scaffold in drug discovery. This document details field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, as well as sequential reaction strategies for constructing complex heterocyclic cores. The methodologies are presented with a focus on the causal reasoning behind experimental choices, providing researchers with the necessary tools to design and execute robust synthetic routes towards novel kinase inhibitors.

Introduction: The Strategic Value of 4-Fluoro-5-iodopyridin-2-amine

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Within this class, **4-Fluoro-5-iodopyridin-2-amine** has emerged as a high-value starting material for the synthesis of targeted therapies, particularly kinase inhibitors. Its

utility stems from a combination of strategically placed functional groups that allow for controlled, sequential modifications to build molecular complexity.

- The C5-Iodo Group: This position serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) center, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This is the primary site for introducing aryl and heteroaryl diversity, which is critical for targeting the ATP-binding pocket of kinases.
- The C2-Amino Group: The primary amine at the C2 position is a versatile nucleophile. It can be
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